Benzenemethanol, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)-
Overview
Description
Benzenemethanol, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)-, also known as Benzenemethanol, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)-, is a useful research compound. Its molecular formula is C29H37NO2 and its molecular weight is 431.6 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
Benzenemethanol, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)- plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with cytochrome P450 enzymes, influencing their activity and altering metabolic pathways. The compound’s interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of Benzenemethanol, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)- on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). This compound can modulate gene expression by acting as a ligand for nuclear receptors, thereby affecting transcriptional activity. Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, Benzenemethanol, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)- exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzenemethanol, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)- change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade under others, leading to a loss of activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Benzenemethanol, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)- vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can exhibit significant biological activity. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. High doses can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
Benzenemethanol, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)- is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites. The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall biological activity .
Transport and Distribution
The transport and distribution of Benzenemethanol, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)- within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and effectiveness, as well as its potential toxicity .
Subcellular Localization
Benzenemethanol, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)- exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can enhance or inhibit its interactions with other biomolecules, thereby modulating its biological effects .
Biological Activity
Benzenemethanol, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)-, is a complex organic compound with notable biological activity. Its molecular formula is , and it has a molecular weight of 431.6 g/mol . This compound has been studied for its interactions with various biological systems, particularly its effects on enzyme activity, cellular signaling, and metabolic pathways.
Benzenemethanol exhibits significant interaction with cytochrome P450 enzymes, which are crucial for drug metabolism and the biotransformation of various compounds. These enzymes can either activate or inhibit metabolic pathways depending on the specific interactions with the compound . The compound has been shown to influence the activity of these enzymes, thus altering metabolic flux and potentially leading to the formation of active or inactive metabolites.
Cellular Effects
The compound's influence extends to cellular signaling pathways, particularly those mediated by G-protein coupled receptors (GPCRs). It acts as a ligand for nuclear receptors, modulating gene expression and affecting transcriptional activity. This modulation can lead to significant changes in cellular metabolism and function .
Table 1: Summary of Biological Activities
Activity Type | Description |
---|---|
Enzyme Interaction | Binds to cytochrome P450 enzymes, influencing metabolic pathways. |
Cell Signaling | Modulates GPCR signaling pathways and gene expression. |
Metabolic Pathways | Alters activity of metabolic enzymes, affecting metabolite levels. |
Subcellular Localization | Localizes to specific organelles, influencing interactions with biomolecules. |
Molecular Mechanism
At the molecular level, Benzenemethanol interacts with biomolecules through specific binding sites. It can inhibit or activate enzymes by binding to their active or allosteric sites. This interaction is critical for its biological effects, as it influences gene expression through interactions with transcription factors .
Temporal Effects in Laboratory Settings
Research indicates that the stability and degradation of Benzenemethanol are critical factors in determining its long-term effects on cellular functions. Studies have shown that while the compound remains stable under certain conditions, it can degrade under others, leading to a loss of biological activity over time .
Case Studies and Research Findings
Several studies have highlighted the biological implications of Benzenemethanol:
- Study on Cytochrome P450 Interaction : Research demonstrated that Benzenemethanol significantly alters the activity of cytochrome P450-dependent monooxygenases, which are vital for xenobiotic metabolism . The study revealed that these interactions could lead to variable responses in different biological contexts.
- Impact on Cancer Cell Lines : In vitro studies indicated that Benzenemethanol could induce apoptosis in certain cancer cell lines by modulating tubulin polymerization and affecting cell cycle progression . This suggests potential therapeutic applications in oncology.
- Metabolic Pathway Analysis : A detailed metabolic profiling indicated that Benzenemethanol interacts with various metabolic pathways, potentially leading to altered levels of key metabolites involved in cellular homeostasis .
Properties
IUPAC Name |
[3-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-phenylmethoxyphenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37NO2/c1-22(2)30(23(3)4)18-17-27(26-13-9-6-10-14-26)28-19-25(20-31)15-16-29(28)32-21-24-11-7-5-8-12-24/h5-16,19,22-23,27,31H,17-18,20-21H2,1-4H3/t27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKBRMPULOEHLO-HHHXNRCGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)OCC3=CC=CC=C3)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)CO)OCC3=CC=CC=C3)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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